molecular formula C10H12N2O2 B3231922 (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-33-5

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231922
CAS No.: 1330830-33-5
M. Wt: 192.21
InChI Key: HALDKXLCWGGLRJ-BDAKNGLRSA-N
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Description

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a pyridin-4-yl substituent at the 4-position and a carboxylic acid group at the 3-position of the pyrrolidine ring. This compound is frequently utilized in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of peptidomimetics and enzyme inhibitors due to its conformational rigidity and hydrogen-bonding capabilities.

The dihydrochloride salt form (CAS: 1330750-47-4) is commercially available with a purity of ≥95% and a molecular weight of 265.14 g/mol (C₁₀H₁₄Cl₂N₂O₂) . Its synthesis typically involves multi-step routes, including ring-closing metathesis or condensation reactions, followed by purification via column chromatography. The pyridine moiety enhances solubility in polar solvents, while the carboxylic acid group allows for further functionalization, such as amide coupling .

Properties

IUPAC Name

(3R,4S)-4-pyridin-4-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-4,8-9,12H,5-6H2,(H,13,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALDKXLCWGGLRJ-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and carboxylic acid functionalities. One common approach is the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the pyridine and carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety can engage in π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target proteins. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Ureido-functionalized derivatives (e.g., 14{4,5}, 14{2,4}) exhibit higher molecular weights (384–466 g/mol) due to bulky substituents, which may limit membrane permeability compared to the simpler pyridine analog .

Key Observations :

  • The target compound’s dihydrochloride salt improves solubility but complicates direct comparison with free-acid analogs like 14{6,7} .
  • Ureido-containing analogs (e.g., 14{6,7}) show high purity (99%) but lower yields (67–76%), likely due to challenges in isolating polar intermediates .

Commercial and Research Relevance

  • Commercial Availability : The target compound is supplied by three vendors, comparable to analogs like (3R,4S)-rel-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid (3 suppliers) .
  • Biological Applications : Derivatives with indole or trifluoromethyl groups (e.g., 14{6,5}) are prioritized in kinase inhibitor studies, whereas the pyridin-4-yl analog is explored for nicotinic acetylcholine receptor modulation .

Biological Activity

(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound has the molecular formula C10H12N2O2C_{10}H_{12}N_{2}O_{2} and a molecular weight of approximately 192.21 g/mol. Its structure features a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group, which play significant roles in its biological interactions and activities .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The pyridine ring facilitates π-π interactions and hydrogen bonding, while the carboxylic acid group can form ionic bonds with target proteins. These interactions are crucial for modulating the activity of enzymes and receptors involved in several biological processes .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antibacterial agent.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, indicating possible applications in treating inflammatory diseases.
  • Enzyme Inhibition : It has been studied for its role as an inhibitor of key enzymes, including bacterial topoisomerases, which are essential for DNA replication and repair .

Synthesis and Derivatives

The synthesis of this compound typically involves constructing the pyrrolidine ring followed by introducing the pyridine and carboxylic acid functionalities. Various synthetic routes have been developed to optimize yield and scalability .

Table 1: Comparison of Structural Analogues

Compound NameMolecular FormulaUnique Features
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acidC10H12N2O2Different stereochemistry affecting biological activity
(3S,4S)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acidC10H12N2O2Altered substituents affecting solubility
(3R,4S)-1-(tert-butoxycarbonyl)-4-(pyridin-4-yl)pyrrolidine-3-carboxylic acidC13H16N2O4Enhanced stability due to tert-butoxycarbonyl group

Case Studies

  • Antibacterial Activity : A study investigating the antibacterial properties of related compounds found that derivatives similar to this compound exhibited effective inhibition against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae .
  • Enzyme Inhibition : In vitro assays demonstrated that certain derivatives inhibited bacterial topoisomerases effectively, suggesting potential applications in developing new antibiotics targeting these enzymes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid, and how can yield and purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step processes, including condensation of pyridine-4-carbaldehyde with malonic acid derivatives, followed by cyclization and stereochemical control. Key steps include:

  • Use of palladium or copper catalysts to mediate coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent optimization (e.g., DMF or toluene) and temperature control to favor regioselectivity .
  • Chiral resolution techniques (e.g., chiral HPLC or enzymatic resolution) to isolate the (3R,4S)-enantiomer .
    • Critical Parameters : Catalyst loading (0.5–5 mol%), reaction time (12–48 hours), and post-synthetic purification via recrystallization or column chromatography .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive proof of absolute configuration, as demonstrated for related pyrrolidine derivatives .
  • Circular Dichroism (CD) : Correlates optical activity with stereochemical assignments .
  • NMR Spectroscopy : NOESY experiments reveal spatial proximity of protons to confirm ring puckering and substituent orientation .

Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?

  • Key Techniques :

  • HPLC-MS : Quantifies purity (>95%) and detects trace enantiomeric impurities .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C) .
  • Solubility Profiling : Evaluates solubility in polar (e.g., water, ethanol) and non-polar solvents for formulation studies .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 3R,4S vs. 3S,4R) impact biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to targets like arginase I/II, showing 10–1000-fold differences between enantiomers .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to explain enantiomer-specific interactions .
    • Example : The (3R,4S)-enantiomer inhibits human arginase I with IC₅₀ = 1.3 nM, while the 3S,4R form shows negligible activity .

Q. How can researchers resolve contradictions in reported biological data (e.g., antioxidant vs. neuroprotective effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish concentration-dependent effects (e.g., EC₅₀ for neuroprotection vs. pro-oxidant activity at high doses) .
  • Cell-Type Specific Assays : Test in primary neurons vs. immortalized lines to account for metabolic differences .
  • Mechanistic Profiling : Use siRNA knockdown or CRISPR-edited models to isolate pathways (e.g., Nrf2 for antioxidant effects) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Utilizes crystal structures (e.g., PDB 3JI) to model binding to arginase active sites .
  • Molecular Dynamics (MD) Simulations : Assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR Models : Links substituent electronegativity (e.g., pyridyl vs. naphthyl groups) to inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4S)-rel-4-(Pyridin-4-yl)pyrrolidine-3-carboxylic acid

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